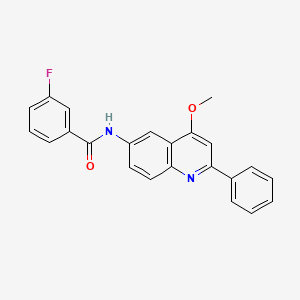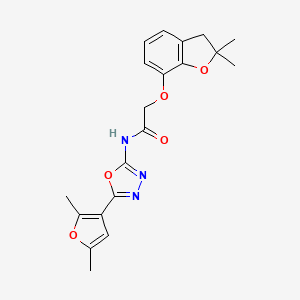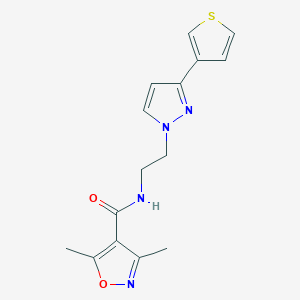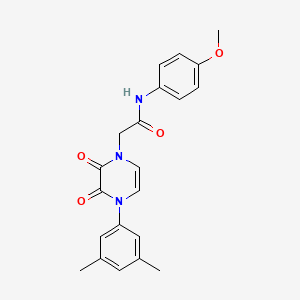
3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, also known as FM-PQ or FMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, focusing on six unique fields:
Anticancer Research
3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, including tyrosine kinases, which are crucial in cancer cell proliferation and survival . By inhibiting these kinases, this compound can potentially halt the growth of cancer cells and induce apoptosis.
Antiviral Applications
This compound’s unique quinoline structure makes it a candidate for antiviral research. Quinoline derivatives have been studied for their ability to inhibit viral replication by targeting viral enzymes and proteins . This makes 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide a promising candidate for developing treatments against viruses such as HIV and influenza.
Anti-inflammatory Agents
The benzamide moiety in this compound is known for its anti-inflammatory properties. Research has shown that benzamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Compounds with quinoline structures have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide could be explored for its potential to prevent or slow down the progression of these diseases.
Antimicrobial Activity
The structural features of this compound suggest it could be effective against a range of microbial pathogens. Quinoline and benzamide derivatives have been shown to possess antimicrobial properties, making them useful in treating bacterial and fungal infections . This compound could be developed into new antibiotics or antifungal agents.
Photodynamic Therapy
3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide may also have applications in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens . The quinoline structure in this compound could be modified to enhance its light-absorbing properties, making it a potential candidate for PDT.
Propiedades
IUPAC Name |
3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-28-22-14-21(15-6-3-2-4-7-15)26-20-11-10-18(13-19(20)22)25-23(27)16-8-5-9-17(24)12-16/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCYXECZNKIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)

![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)




![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)
![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)
